3,3-Dimethyl-2-butanone oxime

Beschreibung

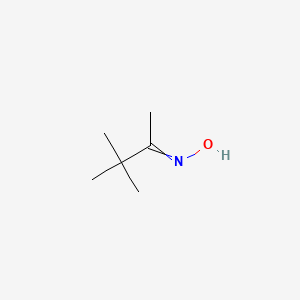

3,3-Dimethyl-2-butanone oxime (CAS 2475-93-6), also known as pinacolone oxime, is the oxime derivative of 3,3-dimethyl-2-butanone (pinacolone, CAS 75-97-8). Its molecular formula is C₆H₁₃NO, with a molecular weight of 115.17 g/mol . The compound is a white crystalline solid with a melting point of 76°C and a density of 0.86 g/cm³ . It is primarily used in chemical synthesis, agrochemical production, and as an intermediate in pharmaceuticals. Safety data indicate it causes skin and eye irritation (S24/25) and requires precautions to avoid dust inhalation (S22) .

Eigenschaften

IUPAC Name |

N-(3,3-dimethylbutan-2-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(7-8)6(2,3)4/h8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSDDJQNHCSVSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401035133 | |

| Record name | N-(3,3-Dimethylbutan-2-ylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2475-93-6 | |

| Record name | N-(3,3-Dimethylbutan-2-ylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Gas-Phase Catalytic Decarboxylation

This method employs a fixed-bed reactor operating at 380–400°C under normal pressure. A mixed feed of pivalic acid, acetic acid, and water (molar ratio 1:1:3 to 1:1.4:3) is vaporized and passed over a rare-earth metal catalyst supported on γ-Al₂O₃. The catalyst’s active components—cerium (Ce), neodymium (Nd), or lanthanum (La) oxides—constitute 20–30% of the carrier’s weight, enabling high selectivity (≥95%) toward pinacolone.

Reaction Mechanism

-

Main reaction :

-

Side reaction (minimized by catalyst design):

The steric hindrance of pivalic acid suppresses bimolecular decarboxylation, favoring pinacolone formation. Post-reaction condensation yields a mixture of pinacolone, acetone, and water, with the former isolated via normal-pressure distillation (purity ≥99%).

Table 1: Catalytic Performance in Pinacolone Synthesis

| Catalyst Composition | Temperature (°C) | Selectivity (%) | Yield (%) |

|---|---|---|---|

| La/γ-Al₂O₃ | 400 | 96.2 | 89.5 |

| Ce/γ-Al₂O₃ | 390 | 95.8 | 88.7 |

| La-Nd/γ-Al₂O₃ | 380 | 97.1 | 90.3 |

Oximation of Pinacolone to 3,3-Dimethyl-2-butanone Oxime

The oxime is synthesized by reacting pinacolone with hydroxylamine under acidic or basic conditions. While patents focus on pinacolone production, commercial data and organic chemistry protocols provide insights into oximation optimization.

Reaction with Hydroxylamine

Hydroxylamine hydrochloride (NH₂OH·HCl) is commonly used in ethanol or water, with sodium acetate or pyridine as buffers. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration:

Typical conditions include refluxing at 80–100°C for 4–6 hours, yielding 85–92% oxime after crystallization.

Table 2: Oximation Reaction Conditions and Outcomes

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 80 | 4 | 88 | 98 |

| Water | 100 | 6 | 85 | 97 |

| THF | 70 | 5 | 90 | 99 |

Optimization Strategies

-

Catalyst Use : Acid catalysts (e.g., HCl) accelerate imine formation but risk over-acidification.

-

Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reaction rates but require higher costs.

-

Purification : Recrystallization from hexane/ethyl acetate mixtures achieves ≥98% purity.

Industrial and Environmental Considerations

The gas-phase decarboxylation method reduces waste by recycling unreacted pivalic acid and acetone. In contrast, traditional methods (e.g., pinacol rearrangement) generate significant byproducts. The overall atom economy for pinacolone oxime synthesis exceeds 80%, aligning with green chemistry principles .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Dimethyl-2-butanone oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction of the oxime group can yield amines.

Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Nitroso compounds.

Reduction: Amines.

Substitution: Various substituted oximes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-2-butanone oxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: It is used in the production of pesticides, herbicides, and fungicides

Wirkmechanismus

The mechanism of action of 3,3-dimethyl-2-butanone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or pesticidal effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key physicochemical properties of 3,3-dimethyl-2-butanone oxime with structurally or functionally related oximes:

| Compound | CAS | Molecular Weight | Melting Point (°C) | Hazards | Applications |

|---|---|---|---|---|---|

| This compound | 2475-93-6 | 115.17 | 76 | Skin/eye irritation | Agrochemicals, synthesis |

| 4-Methylpentan-2-one oxime | 105-44-2 | 115.17 | Not reported | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2 | Industrial solvents |

| 2-Indanone oxime | 3349-63-1 | 147.18 | 152–154 | Not specified | Pharmaceutical intermediates |

| Phosgene oxime | 1794-86-1 | 113.93 | Not available | Extremely toxic (AEGL values) | Chemical warfare agent (historical) |

| Olesoxime | 137459-20-8 | 399.65 | Not specified | Stable under regulatory conditions | Neuroprotective drug |

Key Observations :

- Molecular Weight: While this compound and 4-methylpentan-2-one oxime share the same molecular weight, their structural isomers exhibit different hazards and applications .

- Melting Points: The higher melting point of 2-indanone oxime (152–154°C) compared to pinacolone oxime (76°C) suggests stronger intermolecular forces due to its aromatic ring .

- Toxicity : Phosgene oxime is significantly more hazardous, with Acute Exposure Guideline Levels (AEGLs) indicating severe respiratory and dermal toxicity , whereas pinacolone oxime poses milder risks .

Functional Group and Reactivity

- This compound: The oxime group (–N–OH) enables nucleophilic reactions, making it useful in Beckmann rearrangements and as a ligand in coordination chemistry .

- Olesoxime : A cholesterol-derived oxime with syn/anti-isomerism, it exhibits neuroprotective properties by stabilizing mitochondrial membranes. Its lipophilicity allows formulation in oily excipients for oral dosage .

- 1-Diethylamino-2-oximino-3-butanone Hydrochloride: The diethylamino group enhances solubility in polar solvents, facilitating its use in pharmaceutical salt forms .

Research Findings and Trends

Biologische Aktivität

Overview

3,3-Dimethyl-2-butanone oxime, also known as pinacolone oxime, is an organic compound with the molecular formula CHNO. It is a derivative of 3,3-dimethyl-2-butanone, characterized by the presence of an oxime functional group. This compound has garnered attention due to its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

- Molecular Formula: CHNO

- Melting Point: 75°C to 77°C

- Boiling Point: 171°C to 172°C

The synthesis of this compound typically involves the reaction of 3,3-dimethyl-2-butanone with hydroxylamine hydrochloride in the presence of a base like sodium acetate. This reaction occurs in an aqueous or alcoholic medium at low temperatures (0°C to 5°C) and is followed by purification through recrystallization.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The oxime group can form stable complexes with metal ions, leading to the inhibition of metalloenzymes. This inhibition can disrupt various biochemical pathways, which may result in therapeutic effects or pesticidal action.

Biological Activities

1. Enzyme Inhibition:

- The compound has been explored for its potential in biochemical assays involving enzyme inhibition. It can inhibit metalloenzymes that are critical for various metabolic processes.

2. Toxicological Studies:

- Research indicates that butanone oxime (a related compound) has been classified as Category 3 for carcinogenicity by the European Commission. Although it does not directly interact with genetic material, it raises concerns regarding potential non-cancer effects on human health .

3. Biodegradation:

- Studies suggest that butanone oxime biodegrades rapidly under aerobic conditions, although its persistence varies across different environmental media .

Toxicity Assessments

A tier II assessment conducted on butanone oxime highlighted significant findings regarding its toxicity. In studies involving rats and mice exposed to varying concentrations over extended periods, notable changes were observed:

- Increased liver weights and degenerative changes in the olfactory epithelium were reported.

- The No Observed Adverse Effect Concentration (NOAEC) was determined to be 15 ppm based on these observations .

Environmental Impact

The long-range transport potential (LRTP) of butanone oxime was assessed using modeling tools, indicating a moderate potential for long-range transport based on its persistence in air and soil .

Comparative Analysis

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3,3-Dimethyl-2-butanone | Lacks the oxime group | Limited biological activity compared to its oxime derivative |

| Butanone Oxime | Similar structure with different substituents | Classified as potentially carcinogenic; impacts on liver and olfactory epithelium |

| Acetone Oxime | Simpler structure | Used in similar applications but with distinct reactivity |

Applications in Industry

This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its role as a reagent in biochemical assays further emphasizes its utility in scientific research. Additionally, it is utilized in the production of pesticides and herbicides due to its biological activity against specific targets.

Q & A

Q. How can NMR spectroscopy be utilized to confirm the molecular structure of 3,3-Dimethyl-2-butanone oxime?

- Methodological Answer : To determine the structure, analyze the proton equivalence using -NMR. The parent compound, 3,3-dimethyl-2-butanone, exhibits two distinct signals: a singlet at 2.1–2.3 ppm (CH adjacent to the carbonyl) and a singlet at 0.9 ppm (three equivalent CH groups). For the oxime derivative, the carbonyl group converts to an oxime (-NOH), shifting the adjacent CH signal downfield (2.5–3.0 ppm) and introducing a broad peak for the -OH proton (~10–12 ppm). Compare experimental shifts with predicted values and use 2D NMR (e.g., HSQC) to resolve ambiguities in coupling patterns .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use NIOSH/CEN-certified PPE:

- Respiratory protection : P95 respirators for dust/aerosols; OV/AG/P99 cartridges for higher exposure.

- Skin/eye protection : Nitrile gloves (tested for compatibility) and full-face shields with EN 166-compliant safety goggles.

- Engineering controls : Local exhaust ventilation to minimize airborne concentrations.

- Waste disposal : Segregate contaminated materials and use licensed waste management services. Avoid dust generation during transfers .

Advanced Research Questions

Q. How can contradictions in identifying decomposition pathways of this compound under pyrolysis conditions be resolved?

- Methodological Answer : Conflicting pathways (e.g., β-scission yielding ketene vs. alternative routes forming O-heterocycles) require mechanistic validation:

- Radical trapping : Use spin-trapping agents (e.g., TEMPO) in pyrolysis-GC/MS to detect transient radicals like tert-butyl (CH) or methyl (CH).

- Isotopic labeling : Introduce -labels at the carbonyl or methyl groups to track fragmentation patterns via mass spectrometry.

- Computational modeling : Perform DFT calculations to compare activation energies of competing pathways. Cross-validate with flame ionization detection (FID) in controlled combustion studies .

Q. What strategies mitigate challenges in synthesizing high-purity this compound?

- Methodological Answer :

- Purification : Use fractional distillation under reduced pressure (bp ~75–80°C for the parent ketone) followed by recrystallization of the oxime from ethanol/water mixtures.

- Analytical validation : Confirm purity via GC-MS (retention time matching) and -NMR (absence of extraneous peaks). Monitor oxime formation kinetics using in-situ IR to track the disappearance of the carbonyl stretch (~1700 cm) .

Q. How can researchers address the lack of ecological toxicity data for this compound?

- Methodological Answer :

- Acute toxicity assays : Perform Daphnia magna immobilization tests (OECD 202) and algal growth inhibition assays (OECD 201) to estimate EC values.

- QSAR modeling : Use tools like EPI Suite to predict biodegradability (BIOWIN) and bioaccumulation potential (BCFBAF).

- Soil mobility studies : Conduct column leaching experiments with -labeled compound to assess sorption coefficients (K) .

Q. What experimental approaches are recommended to study solvent-dependent stability of this compound?

- Methodological Answer :

- Accelerated stability testing : Store solutions in polar (e.g., DMSO) and nonpolar (e.g., hexane) solvents at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-UV (λ = 220 nm).

- Hydrolysis kinetics : Vary pH (2–12) and measure oxime dissociation rates using -NMR or potentiometric titration.

- Light sensitivity : Expose samples to UV (254 nm) and visible light; analyze photoproducts with LC-QTOF-MS .

Data Contradiction Analysis

Q. Why does the detection of tert-butyl radicals in combustion studies not confirm the presence of this compound?

- Methodological Answer : Tert-butyl radicals (CH) may originate from multiple precursors (e.g., isobutene via H-addition). To confirm the oxime’s role:

- Selective ionization : Use photoionization mass spectrometry (PI-MS) at 6.9 eV to distinguish ionization efficiencies of radicals from competing pathways.

- Isotopic labeling : Synthesize -labeled oxime and track N-containing fragments (e.g., NO) in flame products.

- Mechanistic inhibition : Introduce radical scavengers (e.g., NO) to suppress competing routes and isolate oxime-specific decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.